2-Chloro-1-(morpholin-4-yl)butan-1-one 2-Chloro-1-(morpholin-4-yl)butan-1-one
Brand Name: Vulcanchem
CAS No.: 1250250-28-2
VCID: VC3080129
InChI: InChI=1S/C8H14ClNO2/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6H2,1H3
SMILES: CCC(C(=O)N1CCOCC1)Cl
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol

2-Chloro-1-(morpholin-4-yl)butan-1-one

CAS No.: 1250250-28-2

Cat. No.: VC3080129

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(morpholin-4-yl)butan-1-one - 1250250-28-2

Specification

CAS No. 1250250-28-2
Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
IUPAC Name 2-chloro-1-morpholin-4-ylbutan-1-one
Standard InChI InChI=1S/C8H14ClNO2/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6H2,1H3
Standard InChI Key XCFBGLKYDPEQHU-UHFFFAOYSA-N
SMILES CCC(C(=O)N1CCOCC1)Cl
Canonical SMILES CCC(C(=O)N1CCOCC1)Cl

Introduction

Chemical Identity and Structure

2-Chloro-1-(morpholin-4-yl)butan-1-one belongs to the class of chlorinated amides and features a morpholine ring connected to a butanone chain with a chlorine substituent at the second carbon position. The structural arrangement creates a compound with specific chemical and physical properties that distinguish it from its structural isomers.

Basic Structural Information

The compound consists of a four-carbon chain (butanone) with a morpholine group attached to the carbonyl carbon and a chlorine atom at the 2-position. Morpholine is a heterocyclic amine with an oxygen atom and a nitrogen atom incorporated in a six-membered ring. The molecular formula is C₈H₁₄ClNO₂.

Structural Analogs

Several structural analogs appear in the scientific literature, including:

  • 4-Chloro-1-(morpholin-4-yl)butan-1-one (CAS 69966-83-2), which differs only in the position of the chlorine atom (at position 4 instead of position 2)

  • 2-Chloro-1-morpholinoethan-1-one (CAS 1440-61-5), which has a shorter carbon chain (ethane vs. butane)

Physicochemical Properties

The physical and chemical properties of 2-Chloro-1-(morpholin-4-yl)butan-1-one can be estimated based on its structure and by comparison with similar compounds.

Physical Properties

While specific data for 2-Chloro-1-(morpholin-4-yl)butan-1-one is limited, properties can be reasonably estimated by examining its structural analog 4-Chloro-1-(morpholin-4-yl)butan-1-one:

PropertyValueNotes
Molecular Weight191.66 g/molBased on molecular formula C₈H₁₄ClNO₂
Physical StateLikely liquid at room temperatureInferred from similar compounds
LogP~0.66Estimated based on structural analog
Polar Surface Area~29.54 ŲBased on structural analog

The compound likely exhibits properties characteristic of chlorinated amides, including moderate polarity and solubility in organic solvents.

Chemical Reactivity

Based on its structural features, 2-Chloro-1-(morpholin-4-yl)butan-1-one can be expected to exhibit several types of chemical reactivity:

  • The chlorine atom at the 2-position is susceptible to nucleophilic substitution reactions

  • The carbonyl group can participate in typical ketone reactions

  • The morpholine nitrogen may act as a weak base

Synthesis Methods

Several potential synthetic routes to 2-Chloro-1-(morpholin-4-yl)butan-1-one can be proposed based on general organic chemistry principles and syntheses of related compounds.

From Acid Chlorides and Morpholine

A common approach to synthesizing amides involves the reaction of acid chlorides with amines. For 2-Chloro-1-(morpholin-4-yl)butan-1-one, this could involve:

  • Preparation of 2-chlorobutanoyl chloride from 2-chlorobutanoic acid

  • Reaction with morpholine in the presence of a base

Chlorination of Precursors

Another potential route involves the chlorination of 1-(morpholin-4-yl)butan-1-one at the 2-position using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

Spectroscopic Characteristics

The spectroscopic profile of 2-Chloro-1-(morpholin-4-yl)butan-1-one would be expected to show characteristic patterns that could aid in its identification and analysis.

NMR Spectroscopy

The ¹H NMR spectrum would be expected to show:

  • Signals for the morpholine ring protons (typically between δ 3.3-3.8 ppm)

  • Signals for the butanone chain, including a characteristic pattern for the CH-Cl group at the 2-position

  • The methyl group at the 4-position would appear as a triplet

The ¹³C NMR would feature:

  • A carbonyl carbon signal at approximately δ 170-175 ppm

  • Morpholine carbon signals

  • Signals for the butanone carbons, with the C-Cl carbon showing characteristic downfield shift

Mass Spectrometry

Based on structural analogs, 2-Chloro-1-(morpholin-4-yl)butan-1-one would likely show characteristic fragmentation patterns in mass spectrometry. The molecular ion would reflect the isotopic pattern characteristic of chlorine-containing compounds .

Applications and Uses

The potential applications of 2-Chloro-1-(morpholin-4-yl)butan-1-one can be inferred from similar compounds and their known uses.

Synthetic Intermediates

Chlorinated amides such as 2-Chloro-1-(morpholin-4-yl)butan-1-one often serve as valuable synthetic intermediates in organic synthesis, particularly in:

  • Pharmaceutical development

  • Agrochemical research

  • Material science applications

The reactive chlorine at the 2-position makes it particularly useful for further functionalization through substitution reactions.

Medicinal Chemistry

Compounds containing the morpholine moiety are frequently explored in medicinal chemistry due to the morpholine ring's ability to modulate physicochemical properties like solubility and lipophilicity. The 2-chloro-1-(morpholin-4-yl)butan-1-one structure might serve as a scaffold for developing:

  • Enzyme inhibitors

  • Receptor modulators

  • Antimicrobial agents

A related compound, 2-Benzyl-2-(dimethylamino)-1-(4-(morpholin-4-yl)phenyl)butan-1-one, has been documented in research literature, suggesting potential for similar structural motifs in pharmaceutical development .

Comparative Analysis with Structural Analogs

Comparing 2-Chloro-1-(morpholin-4-yl)butan-1-one with its structural analogs provides insights into how structural variations affect properties and reactivity.

Comparison with 4-Chloro-1-(morpholin-4-yl)butan-1-one

4-Chloro-1-(morpholin-4-yl)butan-1-one differs only in the position of the chlorine atom, being at the terminal carbon rather than adjacent to the carbonyl. This difference significantly affects reactivity:

Property2-Chloro-1-(morpholin-4-yl)butan-1-one4-Chloro-1-(morpholin-4-yl)butan-1-one
Reactivity of ChlorineHigher (α-position to carbonyl)Lower (δ-position to carbonyl)
Potential for EliminationHigherLower
Acidity of Adjacent ProtonsHigherLower

The 4-chloro analog has documented physical properties that include a boiling point of approximately 337.3°C at 760 mmHg and a flash point of 157.8°C .

Comparison with 2-Chloro-1-morpholinoethan-1-one

2-Chloro-1-morpholinoethan-1-one (CAS 1440-61-5) has a shorter carbon chain but shares the 2-chloro feature:

Property2-Chloro-1-(morpholin-4-yl)butan-1-one2-Chloro-1-morpholinoethan-1-one
Molecular Weight191.66 g/mol163.601 g/mol
Carbon Chain Length4 carbons2 carbons
Reactivity PatternSimilar α-chloroamide reactivitySimilar α-chloroamide reactivity

The ethanone analog is a commercially available compound with 95% purity, suggesting established synthetic routes and potential commercial applications .

Research Gaps and Future Directions

Current literature reveals several research gaps concerning 2-Chloro-1-(morpholin-4-yl)butan-1-one.

Identification of Research Needs

  • Detailed characterization of physicochemical properties

  • Development of efficient and scalable synthetic routes

  • Exploration of reactivity patterns and potential applications

  • Toxicological assessment and environmental impact studies

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